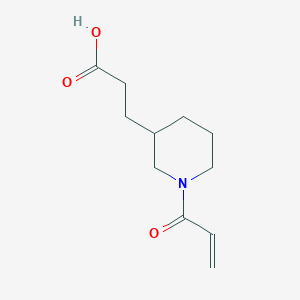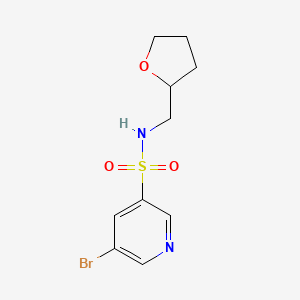![molecular formula C15H20N2O4 B7588808 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPHP is a piperidine-based compound with a pyridine-3-carboxylic acid moiety, which makes it a versatile molecule for various research purposes.
作用機序
The mechanism of action of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is thought to involve the modulation of various biological targets, such as ion channels, receptors, and enzymes. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to interact with the GABA(A) receptor, which is a major inhibitory neurotransmitter receptor in the brain. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to enhance cognitive function and memory, reduce anxiety and depression-like behaviors, and have analgesic and anti-inflammatory effects. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also readily available and relatively inexpensive compared to other compounds with similar properties. However, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has some limitations, such as its potential toxicity and lack of specificity for certain biological targets. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid may also have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid research, including the development of new compounds based on 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid scaffold, the investigation of its effects on other biological targets, and the optimization of its pharmacokinetic properties. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid may also have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and chronic pain. Further studies are needed to fully understand the potential of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its derivatives for various research purposes.
In conclusion, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid research is an exciting area of investigation that may lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves the reaction of 2-methoxypyridine-3-carboxylic acid with piperidine and 3-bromopropionic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide intermediate, which is then hydrolyzed to yield 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid. The yield of 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been used as a scaffold for the design and synthesis of new compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and anti-cancer agents. In drug discovery, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been screened for its ability to modulate various biological targets, such as ion channels, receptors, and enzymes. In neuroscience, 3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been investigated for its effects on the central nervous system, such as its ability to enhance cognitive function and memory.
特性
IUPAC Name |
3-[1-(2-methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-14-12(5-2-8-16-14)15(20)17-9-3-4-11(10-17)6-7-13(18)19/h2,5,8,11H,3-4,6-7,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJDGIBMOKZIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)
![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)




![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)